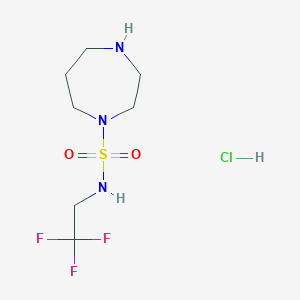
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride
Vue d'ensemble
Description
“1-(5-chloro-3-fluoropyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 2567497-70-3 . It has a molecular weight of 288.58 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11ClFN3.2ClH/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14;;/h5-6,12H,1-4H2;2*1H .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is a compound that has been the subject of various research studies, particularly in the field of organic chemistry and medicinal chemistry. A key area of focus has been the synthesis of novel compounds and the exploration of their chemical properties. For instance, the study by Hand and Baker (1989) involved the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, demonstrating the versatility of these compounds in chemical reactions (Hand & Baker, 1989). Additionally, the work by Saloutin, Skryabina, and Burgart (1992) showed the preparation of 2,3-dihydro-1H-1,4-diazepines by reacting fluoroalkylated 1,3-diketones with ethylenediamine hydroperchlorate (Saloutin, Skryabina, & Burgart, 1992).
Analytical and Structural Analysis
Research has also been conducted on the analytical and structural analysis of related diazepine compounds. Neville, Beckstead, and Shurvell (1995) conducted Fourier transform (FT) Raman and IR vibrational studies of flurazepam base and its salts, providing insights into the characteristic features of the diazepine ring and its substituents (Neville, Beckstead, & Shurvell, 1995). Similarly, the synthesis and properties of different diazepine derivatives, such as 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one, were explored by Johnston and McNab (2009), contributing to the understanding of the chemical and structural characteristics of these compounds (Johnston & McNab, 2009).
Applications in Medical Research
While specific applications of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride in medical research are less prominent, related compounds have been explored for potential therapeutic uses. For example, novel benzodiazepines derivatives were studied as analgesic modulators, highlighting the potential for diazepine derivatives in the development of new analgesic drugs (Liu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3.2ClH/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15;;/h6-7,13H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFFCWLFVPIHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)Cl)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)
![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)


![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)



![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)



